molecular formula C8H3ClF4O B1431626 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 117752-05-3

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1431626
CAS No.: 117752-05-3
M. Wt: 226.55 g/mol
InChI Key: PTIIVIRXTLBQCS-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the chloro, fluoro, and trifluoromethyl groups onto a benzaldehyde core. One common method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. For example, a suspension of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde and potassium carbonate in dimethylformamide can be reacted with 2-mercapto-benzoic acid methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the benzene ring susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to an alcohol.

Major Products Formed

    Oxidation: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aromatic aldehydes.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interaction with enzymes and other biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 4-Chloro-3-(trifluoromethyl)benzaldehyde

Uniqueness

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. The combination of chlorine, fluorine, and trifluoromethyl groups provides a distinct electronic environment, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIIVIRXTLBQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235378
Record name 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117752-05-3
Record name 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117752-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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